GYKI-12743

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

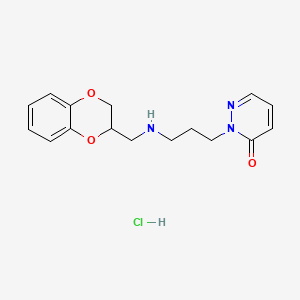

GYKI-12743 is a small molecule drug that acts as an alpha-adrenergic receptor antagonist. It was initially developed by the Chemical Works of Gedeon Richter Plc for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C16H20ClN3O3 and is known for its ability to block postsynaptic vascular alpha-adrenoceptors .

Preparation Methods

The synthesis of GYKI-12743 involves several steps:

Conversion of 3,6-Dichloropyridazine to 3(2H)-pyridazinone: This is achieved in two steps.

Formation of 3-N-(2-Benzo[1,4]dioxanylmethyl)amino-1-propanol: This intermediate is obtained by reacting (2-benzo[1,4]dioxanylmethyl)-4-toluenesulfonate with 3-amino-1-propanol.

N-Benzylation and Chlorination: The intermediate is N-benzylated to form N-protected amino alcohol, which is then treated with thionyl chloride to afford the chloroalkyl derivative.

Alkylation and Deprotection: The final step involves alkylation of 3(2H)-pyridazinone with the chloroalkyl derivative under phase-transfer catalysis conditions, followed by removal of the N-benzyl group by hydrogenation to yield this compound.

Chemical Reactions Analysis

GYKI-12743 undergoes various chemical reactions:

Oxidation and Reduction:

Substitution Reactions: It can undergo substitution reactions, particularly involving the pyridazinone ring.

Common Reagents and Conditions: Typical reagents include thionyl chloride for chlorination and hydrogenation catalysts for deprotection.

Major Products: The primary product of these reactions is this compound itself, with intermediates formed during the synthesis process.

Scientific Research Applications

Cardiovascular Research: It has been investigated for its role in treating hypertension by blocking alpha-adrenergic receptors.

Neuropharmacology: The compound has shown potential in modulating neuropeptide Y and regulating cutaneous microcirculation.

Pharmacological Studies: GYKI-12743 has been used in studies to understand the mechanisms of alpha-adrenergic receptor antagonists and their effects on vascular systems.

Mechanism of Action

GYKI-12743 exerts its effects by blocking alpha-adrenergic receptors, specifically at the postsynaptic vascular level. This action prevents the binding of endogenous catecholamines, leading to vasodilation and a reduction in blood pressure . The compound does not antagonize presynaptic alpha 2-adrenoceptors, making it selective for postsynaptic sites .

Comparison with Similar Compounds

GYKI-12743 can be compared with other alpha-adrenergic receptor antagonists such as:

Prazosin: Another alpha-adrenergic receptor antagonist used to treat hypertension.

Phentolamine: A non-selective alpha-adrenergic antagonist used in the management of pheochromocytoma.

Neuropeptide Y Antagonists: Compounds like alpha-trinositol that modulate neuropeptide Y activity.

This compound is unique in its selective action on postsynaptic vascular alpha-adrenoceptors and its potential role in modulating neuropeptide Y .

Biological Activity

GYKI-12743 is a compound recognized primarily for its biological activity as a postsynaptic vascular alpha-adrenoceptor antagonist . This compound has been the subject of various studies focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

This compound functions by selectively antagonizing alpha-1 adrenergic receptors, which are implicated in vascular smooth muscle contraction and blood pressure regulation. By blocking these receptors, this compound can induce vasodilation, thereby lowering blood pressure. This mechanism has been explored in various animal models, demonstrating its potential utility in treating conditions like hypertension.

Pharmacological Profile

The pharmacological profile of this compound includes the following key characteristics:

- Receptor Affinity : this compound displays significant affinity for alpha-1 adrenoceptors, which has been quantified in various studies.

- Antihypertensive Effects : Experimental data indicate that this compound effectively reduces blood pressure in pithed rat models, highlighting its potential as an antihypertensive agent .

- CNS Effects : Some studies suggest that this compound may also influence central nervous system pathways, although the exact implications of this activity require further investigation .

Case Studies and Research Findings

Several research articles have documented the biological activity and therapeutic potential of this compound:

- Synthesis and Evaluation : A study detailed the synthesis of this compound and its evaluation as a selective alpha-1 antagonist. The compound was shown to reduce blood pressure effectively in hypertensive models .

- MicroRNA Interaction : Another study explored how microRNA pathways might modulate the effects of this compound on synaptic scaling in neurons, suggesting broader implications for neurological health .

- Vascular Studies : In vascular studies, this compound demonstrated a capacity to modulate vascular tone through its antagonistic action on alpha-adrenoceptors, providing insights into its potential use in managing cardiovascular diseases .

Data Table: Summary of Biological Activity

| Study | Focus | Findings |

|---|---|---|

| Rabloczky et al., 1991 | Synthesis and Antihypertensive Activity | Established that this compound lowers blood pressure in pithed rats through alpha-1 antagonism. |

| PMC6431224 | CNS Effects | Investigated microRNA interactions affecting synaptic activity; implications for neurological disorders. |

| Acta Physiol Hung., 1991 | Vascular Response | Demonstrated vasodilatory effects via alpha-adrenoceptor blockade; potential applications in hypertension treatment. |

Properties

CAS No. |

110714-10-8 |

|---|---|

Molecular Formula |

C16H20ClN3O3 |

Molecular Weight |

337.80 g/mol |

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride |

InChI |

InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H |

InChI Key |

WJDFSAOMSJHHCG-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |

Synonyms |

1-((1,4-benzodioxan-2-ylmethyl)amino)-3-(3-pyridazinon-2-yl)propane GYKI 12743 GYKI-12 743 GYKI-12743 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.